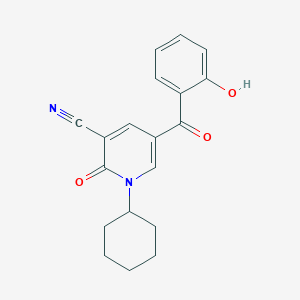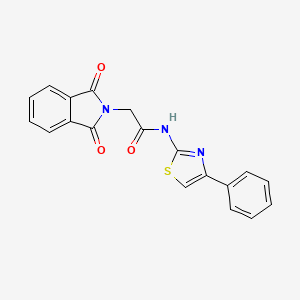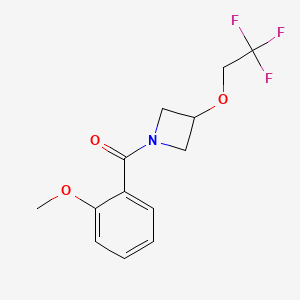
(2-Methoxyphenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyphenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic compound that is widely used in scientific research. The compound is also known as AZD-9164 and belongs to the class of azetidine-based inhibitors. It is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which plays a crucial role in regulating inflammation and pain. The compound has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, inflammation, and pain.
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves the inhibition of sEH. The enzyme sEH is responsible for the metabolism of EETs, which are potent anti-inflammatory and analgesic molecules. The inhibition of sEH by AZD-9164 leads to an increase in the levels of EETs, which in turn leads to a reduction in inflammation and pain. The compound has also been shown to have vasodilatory effects, which may contribute to its antihypertensive effects.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to be a potent inhibitor of sEH, which leads to an increase in the levels of EETs. EETs have been shown to have anti-inflammatory, analgesic, and vasodilatory effects. The compound has also been shown to have antihypertensive effects, which may be due to its vasodilatory effects. The compound has been well-tolerated in animal studies, and no significant adverse effects have been reported.
Advantages and Limitations for Lab Experiments
(2-Methoxyphenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has several advantages for lab experiments. The compound is highly potent and selective for sEH, which makes it an ideal tool for studying the role of sEH in various diseases. The compound has also been shown to be well-tolerated in animal studies, which makes it a safe tool for studying the effects of sEH inhibition. However, the compound has some limitations for lab experiments. The compound is not water-soluble, which makes it difficult to administer to animals. The compound also has a short half-life, which may limit its efficacy in some experimental settings.
Future Directions
There are several future directions for the study of (2-Methoxyphenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone. One direction is the study of the compound's potential therapeutic applications in various diseases, including hypertension, inflammation, and pain. The compound may also have potential applications in other diseases, such as cancer, where inflammation plays a role. Another direction is the development of more water-soluble analogs of the compound, which may improve its efficacy in animal studies. The study of the compound's pharmacokinetics and pharmacodynamics in humans is also an important future direction, as it may lead to the development of new therapeutics for various diseases.
Synthesis Methods
The synthesis of (2-Methoxyphenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves the reaction of 2-methoxyphenylboronic acid with 3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone in the presence of a palladium catalyst. The reaction yields the desired compound in high purity and yield. The synthesis method has been optimized to ensure reproducibility and scalability.
Scientific Research Applications
(2-Methoxyphenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to be a potent inhibitor of sEH, which plays a crucial role in regulating inflammation and pain. The inhibition of sEH by AZD-9164 leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are potent anti-inflammatory and analgesic molecules. The compound has been studied in animal models of hypertension, inflammation, and pain, and has shown promising results.
Properties
IUPAC Name |
(2-methoxyphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c1-19-11-5-3-2-4-10(11)12(18)17-6-9(7-17)20-8-13(14,15)16/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIKGAGRPIAHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


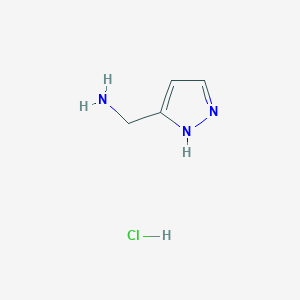




![4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2852646.png)
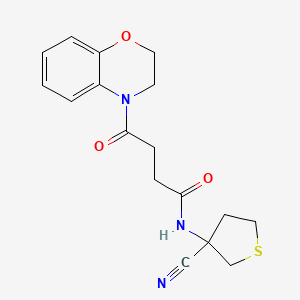
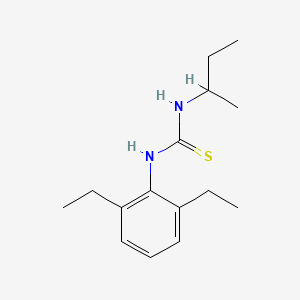
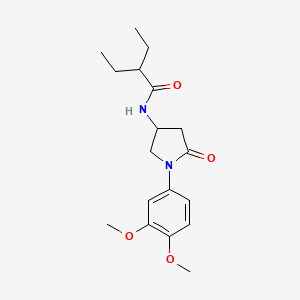
![Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2852653.png)
